By combining this ligand with a metal source (often palladium or nickel), chemists can create a highly efficient catalyst for these crucial reactions in organic synthesis.
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine is a complex organophosphorus compound characterized by its unique molecular structure and significant fluorinated substituents. The compound has the molecular formula and a predicted boiling point of approximately 580.7 °C. Its structure features two 3,5-bis(trifluoromethyl)phenyl groups and a biphenyl moiety with multiple methoxy and ethoxy substituents, contributing to its stability and reactivity in various chemical environments .
The reactivity of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine can be attributed to the presence of the phosphorus atom, which can participate in nucleophilic substitutions and coordination reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl rings, making the compound more reactive towards electrophiles. Typical reactions may include:
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine typically involves multi-step synthetic routes including:
The unique properties of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine make it suitable for various applications:
Interaction studies involving Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine focus on its behavior in biological systems and its interactions with metal ions. These studies are crucial for understanding its potential as a pharmaceutical agent or catalyst. Key aspects include:
Several compounds share structural features with Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine. Notable examples include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Tris(2-(dimethylamino)ethyl)amine | Contains nitrogen instead of phosphorus | Strong Lewis base |
Diphenylphosphine | Simpler structure with fewer substituents | Commonly used in organic synthesis |
Bis(4-fluorophenyl)phosphine | Similar fluorinated phenyl groups | Different electronic properties due to fluorination |
These compounds differ primarily in their functional groups and electronic properties while sharing similar core structures that influence their reactivity and applications.
The advent of dialkylbiaryl phosphine ligands traces to Stephen L. Buchwald’s pioneering work in 1998, which addressed critical limitations in palladium-catalyzed cross-coupling reactions. Prior to their development, early phosphine ligands such as tris(o-tolyl)phosphine and BINAP necessitated elevated temperatures and exhibited narrow substrate compatibility, particularly for aryl chlorides. First-generation Buchwald ligands, exemplified by dicyclohexylphosphine-dimethylamine adducts, demonstrated unprecedented efficacy in C–N couplings, enabling reactions at lower temperatures (80–110°C) with aryl chlorides—a previously underutilized substrate class.
A landmark achievement was the coupling of aryl chlorides with alkyl amines using Pd$$2$$(dba)$$3$$ and 3 mol% ligand, achieving yields exceeding 90% for substrates bearing electron-withdrawing groups. This breakthrough expanded synthetic accessibility to aryl amines, a critical pharmacophore in drug discovery. Subsequent iterations, such as di-tert-butylphosphine derivatives, further enhanced activity, enabling couplings with sterically hindered amines and anilines at catalyst loadings as low as 1.5 mol% Pd.
Table 1: Evolution of Early Buchwald Ligands (1998–2006)
The structural evolution of dialkylbiaryl phosphines has been guided by three synergistic design principles: electron-rich phosphine centers, steric bulk modulation, and hemilabile biphenyl coordination. BrettPhos-type ligands, including Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine, epitomize these advancements.
Cyclohexyl, tert-butyl, and adamantyl substituents on the phosphorus atom enhance electron density at the Pd center, accelerating oxidative addition of aryl electrophiles. Concurrently, their bulkiness prevents deleterious Pd(0) aggregation, stabilizing active monomeric species. In BrettPhos derivatives, the 3,6-dimethoxy and 2',6'-diisopropoxy groups on the biphenyl backbone create a rigid, electron-rich environment that facilitates reductive elimination—the rate-determining step in C–N coupling.
Crystallographic studies reveal that the lower biphenyl ring engages in transient η$$^2$$-coordination with Pd, stabilizing intermediates without inhibiting substrate access. This hemilabile behavior is critical for maintaining high turnover frequencies while preventing catalyst deactivation.
Table 2: Structural Features and Catalytic Performance of BrettPhos-Type Ligands
Early ligand syntheses relied on stoichiometric copper and pyrophoric tert-butyllithium, posing safety and scalability challenges. Modern protocols employ Grignard reagents and catalytic Cu(I), enabling kilogram-scale production of BrettPhos analogs with >90% yield. For instance, coupling of 2-iodo-3,6-dimethoxybiphenyl with diisopropylphosphine chloride using catalytic CuCl (5 mol%) achieves 85% isolated yield—a 32% improvement over prior methods.
The 3,5-bis(trifluoromethyl)phenyl groups impose pronounced electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms. Density functional theory (DFT) calculations on analogous phosphorus ligands demonstrate that each CF₃ group reduces the phosphorus atom's electron density by 0.15–0.20 e⁻ through σ-withdrawal, while π-backdonation capabilities remain constrained due to fluorine's high electronegativity [3]. This electronic depletion positions the ligand within the Tolman Electronic Parameter (TEP) range of 2085–2095 cm⁻¹, comparable to moderately π-accepting ligands like PCl₃ (2097.0 cm⁻¹) [2].
Comparative analysis of ν(CO) frequencies in model NiL(CO)₃ complexes reveals that CF₃ substituents decrease metal-to-CO π-backdonation by 18–22% relative to phenylphosphine analogues [1]. The ligand's net donor strength (σ-donation minus π-acceptance) shows linear correlation (R² = 0.94) with the Hammett σₚ parameter of its substituents, where the combined σₚ value of two CF₃ groups (+1.44) dominates over methoxy/isopropoxy contributions [3]. This electron-deficient profile enhances oxidative addition rates in cross-coupling catalysis while suppressing β-hydroide elimination in alkyl-metal intermediates.
Substituent | TEP (cm⁻¹) | σₚ Value | Relative π-Backdonation (%) |
---|---|---|---|
CF₃ | 2097.0 | +0.72 | 62 |
OMe | 2066.0 | -0.27 | 78 |
Ph | 2068.9 | 0.00 | 75 |
iPrO | 2072.1 | -0.34 | 73 |
The ligand's three-dimensional architecture features methoxy groups at the 3,6-positions of the proximal biphenyl ring and isopropoxy substituents at the 2',6'-positions of the distal ring. This staggered arrangement creates a conical steric profile with:
Molecular dynamics simulations reveal temperature-dependent conformational sampling:
This steric gradient enables selective substrate discrimination in catalytic cycles. For instance, in asymmetric hydrogenation, the isopropoxy groups create chiral pockets that differentiate prochiral ketone faces with 4.7:1 enantioselectivity at 25°C [4].
The [1,1'-biphenyl]-2-yl backbone exhibits torsional flexibility (ϕ = 35–55°) that modulates electronic communication between phosphorus and auxiliary substituents. Key observations include:
Time-dependent DFT calculations on Rh(I) complexes demonstrate biphenyl torsion directly impacts catalytic turnover:
The methoxy/isopropoxy pattern introduces torsional barriers of 12.7 kJ/mol, sufficiently low to allow substrate-induced conformational changes while maintaining structural integrity under catalytic conditions [1]. This dynamic adaptability enables the ligand to accommodate disparate transition states in multi-step reactions without dissociating from the metal center.
The Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely employed method for constructing polyfluorinated biphenyl frameworks [1] [2] [3]. This palladium-catalyzed transformation facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions. For polyfluorinated biphenyl systems, the reaction typically employs aryl boronic acids or their corresponding esters as nucleophilic coupling partners with polyfluorinated aryl halides as electrophiles [4].
The synthetic protocol involves treating polyfluorinated aryl halides with aryl boronic acids in the presence of palladium catalysts and base systems. Research has demonstrated that the reaction conditions must be carefully optimized to accommodate the electron-poor nature of polyfluorinated substrates [3]. The use of phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, or specialized Buchwald ligands proves essential for maintaining catalyst stability and achieving high yields [4].
Table 1: Palladium Catalysts for Polyfluorinated Biphenyl Synthesis
Catalyst System | Substrate Type | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
---|---|---|---|---|
Pd2(dba)3/PPh3 | Aryl boronic acids | 95 | 60 | 75-85 |
Pd2(dba)3/P(t-Bu)3 | Electron-poor aryl halides | 60 | 24 | 60-70 |
Pd2(dba)3/XPhos | Polyfluorinated aromatics | 80 | 12 | 80-90 |
Pd2(dba)3/RuPhos | Sterically hindered substrates | 100 | 48 | 70-80 |
Pd(OAc)2/Buchwald ligands | Aryl chlorides | 80 | 16 | 85-95 |
Pd(dba)2/SPhos | Heterocyclic substrates | 85 | 20 | 70-85 |
The reaction mechanism proceeds through the classical palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [5]. The electron-withdrawing nature of fluorine substituents accelerates the oxidative addition step while potentially complicating the transmetalation process due to reduced nucleophilicity of the organoboron reagent [4].
Recent advances have demonstrated the successful coupling of highly fluorinated substrates, including pentafluoroiodobenzene, with various boronic acid derivatives [4]. The methodology has been extended to include polyfluorinated pyridines and other heterocyclic systems, expanding the scope of accessible polyfluorinated biphenyl scaffolds [4].
The Buchwald-Hartwig amination provides a complementary approach for introducing nitrogen functionalities into biphenyl-phosphine frameworks [6] [7]. This palladium-catalyzed carbon-nitrogen bond formation reaction enables the coupling of aryl halides with various amine nucleophiles under mild conditions [8].
The development of specialized biaryl phosphine ligands has revolutionized the efficiency of Buchwald-Hartwig amination reactions [9]. These ligands, characterized by their bulky dialkyl substitution patterns, facilitate the formation of coordinatively unsaturated palladium species that exhibit enhanced reactivity toward challenging substrates [9].
For biphenyl-phosphine ligand synthesis, the Buchwald-Hartwig reaction enables the installation of amino functionalities that can subsequently be modified to introduce phosphine groups [9]. The reaction conditions typically involve the use of strong bases such as sodium tert-butoxide or potassium carbonate in solvents like toluene or dimethoxyethane at elevated temperatures [8].
The Ullmann coupling reaction, particularly its modern nickel-catalyzed variants, offers an alternative approach for constructing biphenyl frameworks through the reductive coupling of aryl halides [10] [11]. This methodology proves particularly valuable for the synthesis of axially chiral biphenyl systems, including those containing phosphine substituents [10].
Recent developments in asymmetric Ullmann coupling have enabled the preparation of enantiomerically enriched biphenyl phosphine oxides and phosphonates [10]. The reaction employs nickel catalysts in combination with chiral ligands to achieve high levels of stereoselectivity through central-to-axial chirality transfer [11].
The nickel-catalyzed asymmetric Ullmann coupling of ortho-iodophosphine oxides proceeds under mild conditions to afford axially chiral bisphosphine oxides in excellent yields and enantioselectivities [10]. The methodology provides access to previously uninvestigated atroposelective biaryl bisphosphine ligands without requiring optical resolution procedures [10].
The selection of appropriate palladium catalyst systems represents a critical factor in the success of cross-coupling reactions for polyfluorinated biphenyl synthesis [12] [8]. The choice of ligand significantly influences the reactivity, selectivity, and scope of the transformation [13].
Monodentate phosphine ligands such as triphenylphosphine and tricyclohexylphosphine provide general reactivity for standard cross-coupling reactions [13]. However, the synthesis of polyfluorinated substrates often requires more specialized ligand systems that can accommodate the electron-deficient nature of the coupling partners [4].
Bidentate phosphine ligands, including 1,1'-bis(diphenylphosphino)ferrocene and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, offer enhanced stability and reactivity for challenging substrates [13]. These ligands facilitate the formation of stable palladium complexes that maintain catalytic activity under harsh reaction conditions [12].
The Buchwald ligand family, characterized by their biaryl phosphine structures, represents the most advanced class of ligands for cross-coupling reactions [6] [9]. These ligands promote the formation of monoligated palladium species that exhibit exceptional reactivity toward electron-poor and sterically hindered substrates [9].
The synthesis of polyfluorinated biphenyl compounds requires careful optimization of reaction conditions to accommodate the unique electronic properties of fluorinated substrates [4]. The electron-withdrawing nature of fluorine substituents significantly influences the reactivity patterns in cross-coupling reactions [14].
Temperature control represents a critical parameter in polyfluorinated biphenyl synthesis. Higher temperatures are generally required to achieve acceptable reaction rates with electron-poor substrates [4]. However, excessive temperatures can lead to catalyst decomposition and substrate degradation [4].
Base selection profoundly affects the efficiency of cross-coupling reactions. Inorganic bases such as potassium carbonate and sodium carbonate provide good general reactivity, while stronger bases like cesium carbonate are often required for challenging substrates [4]. The choice of base must be balanced against substrate compatibility and reaction selectivity [15].
Solvent systems play a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often provide superior results for electron-poor substrates [4]. The addition of water as a co-solvent can enhance transmetalation rates in Suzuki-Miyaura reactions [12].
Nucleophilic aromatic substitution represents a fundamental approach for introducing phosphine functionalities into electron-deficient aromatic systems [16] [17]. The reaction proceeds through the classical addition-elimination mechanism, facilitated by the electron-withdrawing nature of fluorine substituents [17].
The preparation of phosphide nucleophiles typically involves the treatment of secondary phosphines with strong bases such as n-butyllithium or sodium amide [18]. These highly nucleophilic species readily undergo substitution reactions with activated aryl halides, particularly those containing electron-withdrawing groups [16].
Lithium diphenylphosphide, generated from diphenylphosphine and n-butyllithium, serves as a versatile nucleophile for aromatic substitution reactions [18]. The reaction conditions must be carefully controlled to prevent side reactions, including phosphine oxidation and unwanted coupling reactions [16].
Table 2: Nucleophilic Aromatic Substitution Conditions for Phosphine Installation
Nucleophile | Substrate | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
LiPPh2 | Polyfluorinated aryl halides | THF, -78°C | 70-85 | High (>95%) |
Ph2P-SiMe3 | Activated aryl fluorides | CsF, DMF, 80°C | 65-80 | Moderate (85-90%) |
Ph2P-BH3 | Electron-deficient aromatics | Et2O, rt | 80-90 | Excellent (>98%) |
P(SiMe3)3 | Cyanuric chloride derivatives | Toluene, 110°C | 60-75 | Good (90-95%) |
KPPh2 | Polyfluorinated bromides | THF, -40°C | 75-88 | High (>95%) |
Ph2P-Li (TMEDA complex) | Nitro-substituted aromatics | Et2O, -78°C to rt | 82-92 | Excellent (>98%) |
The regioselectivity of nucleophilic aromatic substitution depends on the substitution pattern of the aromatic substrate [17]. Para-substitution relative to electron-withdrawing groups generally predominates, consistent with the electronic activation pattern [17].
Silylphosphine reagents offer enhanced stability and selectivity compared to traditional phosphide nucleophiles [19]. These reagents undergo activation through fluoride-induced silicon-phosphorus bond cleavage, generating reactive phosphide species in situ [19].
Tris(trimethylsilyl)phosphine represents a particularly useful reagent for controlled phosphine installation [20]. The reagent can be activated using cesium fluoride or tetrabutylammonium fluoride to generate the corresponding phosphide nucleophile [19].
The use of silylphosphine reagents enables the preparation of complex polyfunctional phosphine ligands through sequential substitution reactions [20]. The mild activation conditions preserve sensitive functional groups and minimize unwanted side reactions [19].
Phosphine-borane complexes provide air-stable alternatives to traditional phosphide nucleophiles [21] [22]. These complexes maintain the nucleophilic character of phosphorus while offering enhanced stability and handling characteristics [21].
The preparation of phosphine-borane complexes involves the treatment of phosphines with borane reagents such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex [21]. The resulting adducts exhibit sufficient nucleophilic character to undergo aromatic substitution reactions [22].
Lithiated phosphine-borane complexes, generated through treatment with strong bases, serve as effective nucleophiles for aromatic substitution reactions [23]. The borane protecting group can be removed under mild conditions using 1,4-diazabicyclo[2.2.2]octane or other amine bases [22].
The regioselectivity of phosphine installation depends on the electronic and steric properties of both the aromatic substrate and the phosphine nucleophile [17]. Electron-withdrawing groups activate ortho and para positions toward nucleophilic attack, while steric factors can influence the preferred substitution site [17].
For polyfluorinated aromatic substrates, the regioselectivity follows predictable patterns based on the electronic activation by fluorine substituents [17]. The most electron-deficient position generally undergoes preferential substitution [17].
The use of chelating ligands and specific reaction conditions can influence regioselectivity outcomes [17]. Lower reaction temperatures and the presence of coordinating solvents often favor thermodynamic control, leading to improved selectivity [17].
The electronic effects of fluorine substituents profoundly influence the reactivity of aromatic systems toward nucleophilic substitution [14]. The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring toward nucleophilic attack while simultaneously reducing the nucleophilicity of adjacent positions [14].
Table 4: Electronic Effects of Fluorine Substituents on Reactivity
Substitution Pattern | Electronic Effect | Reactivity in Cross-Coupling | SNAr Reactivity | Coordination to Pd |
---|---|---|---|---|
3,5-(CF3)2 | Strong electron-withdrawing | Enhanced | Very high | Weakly coordinating |
2,3,4,5,6-F5 | Extremely electron-withdrawing | Requires harsh conditions | Extremely high | Non-coordinating |
4-CF3 | Moderate electron-withdrawing | Good | High | Weakly coordinating |
2,6-F2 | Moderate electron-withdrawing | Moderate | Moderate | Moderately coordinating |
3-CF3 | Weak electron-withdrawing | Good | High | Weakly coordinating |
Perfluoro | Extremely electron-withdrawing | Challenging | Extremely high | Non-coordinating |
The position of fluorine substituents relative to the reaction site significantly affects the reaction rate and selectivity [14]. Ortho and para fluorine atoms provide the strongest activation, while meta substituents have a lesser but still significant effect [14].
Multiple fluorine substituents create cumulative electronic effects that can dramatically enhance reactivity toward nucleophilic substitution [14]. However, excessive fluorination can lead to reduced solubility and coordination difficulties in palladium-catalyzed reactions [14].
Borane protection represents the most widely employed strategy for protecting phosphine centers during multi-step ligand syntheses [21] [22]. The phosphine-borane adduct formation is facile and provides excellent protection against oxidation and unwanted coordination reactions [21].
The formation of phosphine-borane complexes involves the treatment of phosphines with borane reagents under mild conditions [21]. Borane-tetrahydrofuran complex and borane-dimethyl sulfide complex are commonly employed reagents for this transformation [22].
The stability of phosphine-borane complexes varies depending on the electronic properties of the phosphine substituents [21]. Electron-rich phosphines form more stable adducts, while electron-poor phosphines may require more forcing conditions for complex formation [21].
Table 3: Protecting Group Strategies in Ligand Synthesis
Protecting Group | Functional Group Protected | Installation Conditions | Deprotection Conditions | Stability |
---|---|---|---|---|
BH3 | Phosphine | BH3·THF, 0°C | DABCO, reflux | High (air-stable) |
Me3Si- | Hydroxyl | Me3SiCl, Et3N, rt | TBAF, THF, rt | Moderate (moisture-sensitive) |
Methoxy (-OMe) | Hydroxyl | MeI, K2CO3, DMF | BBr3, CH2Cl2, -78°C | High (chemically stable) |
Benzyl (-CH2Ph) | Hydroxyl | BnBr, K2CO3, acetone | H2, Pd/C, EtOH | High (chemically stable) |
Acetyl (-COCH3) | Amine | Ac2O, pyridine, rt | K2CO3, MeOH, rt | Moderate (base-labile) |
tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMSCl, imidazole, DMF | TBAF, THF, rt | Moderate (fluoride-labile) |
Deprotection of phosphine-borane complexes can be achieved using various methods [24]. The most common approach involves treatment with 1,4-diazabicyclo[2.2.2]octane at elevated temperatures, which effectively removes the borane protecting group while preserving the phosphine functionality [22].
Silyl protecting groups provide versatile protection for hydroxyl functionalities in complex ligand syntheses [25]. These groups offer excellent stability under a wide range of reaction conditions while allowing for selective deprotection using fluoride reagents [25].
Trimethylsilyl groups represent the most commonly employed silyl protecting groups for hydroxyl functions [25]. The installation involves treatment of alcohols with trimethylsilyl chloride in the presence of a base such as triethylamine or imidazole [25].
More robust silyl protecting groups, including tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups, provide enhanced stability toward acidic and basic conditions [25]. These groups are particularly useful for protecting hydroxyl functions during harsh reaction conditions [25].
Methoxy groups serve as robust protecting groups for phenolic hydroxyl functions in biphenyl ligand syntheses [26] [27]. The methoxy group provides excellent stability under most reaction conditions while allowing for selective deprotection using strong Lewis acids [26].
The installation of methoxy protecting groups involves the treatment of phenols with methyl iodide in the presence of a base such as potassium carbonate [26]. The reaction proceeds under mild conditions and provides excellent yields of the protected products [27].
Deprotection of methoxy groups typically requires treatment with boron tribromide or other strong Lewis acids [26]. The reaction must be conducted under carefully controlled conditions to prevent over-reaction and substrate degradation [26].
The compatibility of protecting groups with cross-coupling reaction conditions represents a critical consideration in ligand synthesis [28] [29]. Many protecting groups are stable under the mild conditions employed in modern cross-coupling reactions [29].
Borane protecting groups for phosphines exhibit excellent compatibility with palladium-catalyzed cross-coupling reactions [22]. The borane group does not interfere with the palladium catalyst and can be removed after the coupling reaction is complete [22].
Silyl protecting groups for hydroxyl functions are generally compatible with cross-coupling conditions, provided that fluoride sources are avoided [25]. The protecting groups can be selectively removed using tetrabutylammonium fluoride after the coupling reaction [25].
The successful deprotection of protecting groups requires careful selection of conditions that selectively remove the protecting group while preserving the desired functionality [28] [29]. The choice of deprotection conditions depends on the specific protecting group and the stability of other functional groups in the molecule [29].
Phosphine-borane deprotection is typically achieved using 1,4-diazabicyclo[2.2.2]octane under reflux conditions [22]. The reaction proceeds through nucleophilic displacement of the borane group and provides excellent yields of the free phosphine [24].
Silyl protecting group removal involves treatment with fluoride sources such as tetrabutylammonium fluoride [25]. The reaction conditions must be carefully controlled to prevent unwanted side reactions, particularly with sensitive functional groups [25].
The deprotection of methoxy protecting groups requires treatment with strong Lewis acids such as boron tribromide [26]. The reaction is typically conducted at low temperatures to prevent decomposition of sensitive functional groups [26].